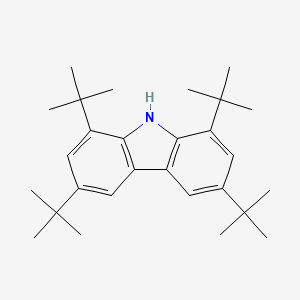

1,3,6,8-Tetratert-butyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetratert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSGNPWPCZRNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337905 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34601-54-2 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetra-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,6,8-Tetra-tert-butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 1,3,6,8-tetra-tert-butyl-9H-carbazole, a sterically hindered carbazole derivative of significant interest in materials science and medicinal chemistry. We will delve into the core synthetic strategy, the underlying mechanistic principles, a detailed experimental protocol, and the challenges associated with this synthesis.

Introduction: The Significance of Sterically Hindered Carbazoles

Carbazole and its derivatives are a well-established class of heterocyclic compounds with diverse applications, ranging from pharmaceuticals to organic electronics. The introduction of bulky substituents, such as tert-butyl groups, onto the carbazole core can dramatically alter its electronic and physical properties. 1,3,6,8-Tetra-tert-butyl-9H-carbazole, with its significant steric bulk, offers unique characteristics, including enhanced solubility in organic solvents, modified photophysical properties, and the ability to stabilize reactive species. These attributes make it a valuable building block in the design of novel materials and potential therapeutic agents.

The Primary Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and commonly employed method for the synthesis of 1,3,6,8-tetra-tert-butyl-9H-carbazole is the exhaustive Friedel-Crafts alkylation of the parent carbazole molecule.[1] This electrophilic aromatic substitution reaction involves the reaction of carbazole with an excess of a tert-butylating agent, typically tert-butyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[1]

Reaction Mechanism: A Stepwise Alkylation

The Friedel-Crafts alkylation proceeds through the formation of a tert-butyl carbocation, a potent electrophile. The mechanism can be visualized as a sequence of steps:

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) abstracts a chloride ion from tert-butyl chloride to form the highly reactive tert-butyl carbocation and the tetrachloroaluminate anion ([AlCl₄]⁻).

-

Electrophilic Attack: The electron-rich carbazole ring acts as a nucleophile, attacking the tert-butyl carbocation. The positions most susceptible to electrophilic attack on the carbazole ring are 1, 3, 6, and 8. The initial alkylation activates the ring, making subsequent substitutions more favorable, a common feature of Friedel-Crafts alkylations that leads to polysubstitution.

-

Aromatization: A proton is eliminated from the carbocation intermediate (arenium ion), restoring the aromaticity of the carbazole ring. This proton reacts with the [AlCl₄]⁻ anion to regenerate the AlCl₃ catalyst and form hydrochloric acid.

-

Exhaustive Alkylation: To achieve the tetra-substituted product, a significant excess of both the alkylating agent and the Lewis acid catalyst is necessary to drive the reaction to completion and overcome the increasing steric hindrance with each successive addition of a tert-butyl group.

Diagram of the Friedel-Crafts Alkylation Mechanism

Caption: Mechanism of 1,3,6,8-Tetra-tert-butyl-9H-carbazole Synthesis.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for Friedel-Crafts alkylation of carbazoles. Researchers should optimize these conditions for their specific laboratory setup.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Carbazole | 167.21 | 1.0 | (e.g., 167 mg) |

| tert-Butyl Chloride | 92.57 | > 8.0 | (e.g., > 0.93 mL) |

| Aluminum Chloride (anhydrous) | 133.34 | > 8.0 | (e.g., > 1.07 g) |

| Dichloromethane (anhydrous) | - | - | Sufficient volume |

| Hydrochloric Acid (conc.) | - | - | For work-up |

| Sodium Bicarbonate (sat. aq.) | - | - | For work-up |

| Brine | - | - | For work-up |

| Anhydrous Magnesium Sulfate | - | - | For drying |

| Hexane or Ethanol | - | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of carbazole in anhydrous dichloromethane.

-

Slow Addition of Alkylating Agent: Add tert-butyl chloride dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching the Reaction: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent such as hexane or ethanol to obtain the pure 1,3,6,8-tetra-tert-butyl-9H-carbazole.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Challenges and Considerations in Synthesis

The synthesis of 1,3,6,8-tetra-tert-butyl-9H-carbazole is not without its challenges, primarily stemming from the nature of the Friedel-Crafts alkylation:

-

Polyalkylation Control: While polyalkylation is desired in this case, achieving the specific tetra-substituted product requires careful control of stoichiometry and reaction conditions to avoid a mixture of partially alkylated carbazoles. An excess of the alkylating agent and catalyst is crucial.

-

Steric Hindrance: The introduction of the third and fourth tert-butyl groups at the 1 and 8 positions is significantly hindered by the existing tert-butyl groups at the 3 and 6 positions. This steric crowding can slow down the reaction rate and may require more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve complete substitution.

-

Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Therefore, anhydrous conditions are paramount for the success of the reaction.

-

Rearrangement (Not an issue here): While carbocation rearrangements are a common limitation of Friedel-Crafts alkylations with primary alkyl halides, the use of a tertiary alkyl halide to generate the stable tert-butyl carbocation circumvents this issue.

Characterization of 1,3,6,8-Tetra-tert-butyl-9H-carbazole

Accurate characterization of the final product is essential to confirm its identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the four tert-butyl groups. Due to the molecule's symmetry, simplified splitting patterns are anticipated.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the substitution pattern.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 391.3239 Da.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond in the carbazole ring, as well as C-H and C-C vibrations of the aromatic and aliphatic moieties.

Alternative Synthetic Strategies

While direct Friedel-Crafts alkylation is the most straightforward approach, multi-step synthetic strategies could offer more control over the substitution pattern, although they are more labor-intensive. Such strategies might involve:

-

Stepwise Introduction of Substituents: A multi-step synthesis could involve the initial synthesis of a di-substituted carbazole, followed by subsequent functionalization and introduction of the remaining two tert-butyl groups.

-

Cyclization Reactions: Building the carbazole core from appropriately substituted precursors, such as substituted biphenyls, is another possibility.[3] However, the synthesis of the required tetra-tert-butylated biphenyl precursor would likely involve its own set of challenges.

Conclusion

The synthesis of 1,3,6,8-tetra-tert-butyl-9H-carbazole via exhaustive Friedel-Crafts alkylation of carbazole is a robust method for accessing this sterically demanding molecule. A thorough understanding of the reaction mechanism, careful control of reaction conditions to overcome steric hindrance and drive the reaction to completion, and rigorous purification are key to obtaining the desired product in high purity. The unique properties of this compound make it a valuable tool for researchers in the development of new materials and potential therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,3,6,8-Tetratert-butyl-9H-carbazole: Acknowledging Data Scarcity and Charting a Path Forward

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Unavailability for a Niche Compound

In the pursuit of scientific advancement, the availability of comprehensive and validated data is paramount. This technical guide was intended to provide an in-depth exploration of the spectroscopic properties of 1,3,6,8-Tetratert-butyl-9H-carbazole, a sterically hindered carbazole derivative of potential interest in materials science and medicinal chemistry. However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant scarcity of experimental spectroscopic data for this specific compound.

While the synthesis of this compound was reported in a 1980 publication by B. Franck and his colleagues, the full-text article containing the detailed spectroscopic characterization has proven elusive in readily accessible digital archives. Commercial suppliers list the compound, implying its existence and the theoretical availability of analytical data, but do not publicly provide the spectra.

This document, therefore, pivots from a direct presentation of experimental data to a guide on the anticipated spectroscopic characteristics of this compound, grounded in the established principles of spectroscopic interpretation and drawing comparisons with closely related, well-characterized carbazole derivatives. It will further serve as a roadmap for researchers who may have access to this compound and wish to perform a comprehensive spectroscopic analysis.

The Structural Uniqueness of this compound

The core of our subject is the carbazole nucleus, a tricyclic aromatic system. The defining feature of this compound is the presence of four bulky tert-butyl groups at the 1, 3, 6, and 8 positions. This extensive substitution pattern is expected to induce significant steric hindrance, which will profoundly influence the molecule's conformation, electronic properties, and, consequently, its spectroscopic signatures.

Figure 1. Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While experimental spectra are unavailable, we can predict the key features of the ¹H and ¹³C NMR spectra based on the molecular structure and data from related compounds.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Expected Chemical Shifts (δ) and Multiplicities:

| Predicted Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl Protons (C(CH₃)₃) | 1.4 - 1.6 | Singlet | 36H | The nine protons of each tert-butyl group are chemically equivalent and will appear as a single, large singlet. The exact chemical shift will be influenced by the aromatic ring current and steric effects. Data from 3,6-di-tert-butyl-9H-carbazole derivatives show these protons in a similar region. |

| Aromatic Protons (H-2, H-4, H-5, H-7) | 7.0 - 8.0 | Singlets/Doublets | 4H | Due to the substitution pattern, the remaining aromatic protons are isolated. We would expect two distinct signals, each integrating to 2H, likely appearing as singlets or narrow doublets depending on long-range coupling. Steric hindrance from the bulky tert-butyl groups may lead to peak broadening. |

| N-H Proton | 8.0 - 9.0 | Broad Singlet | 1H | The N-H proton of carbazoles is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding. |

Experimental Protocol for ¹H NMR Data Acquisition:

For researchers with access to the compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

Expected Chemical Shifts (δ):

| Predicted Carbon | Predicted Chemical Shift (ppm) | Rationale |

| tert-Butyl Methyl Carbons (C(C H₃)₃) | 30 - 35 | The methyl carbons of the tert-butyl groups are expected in this region, consistent with data from other tert-butylated aromatic compounds. |

| tert-Butyl Quaternary Carbons (C (CH₃)₃) | 35 - 40 | The quaternary carbons of the tert-butyl groups will appear in this range. |

| Aromatic C-H Carbons | 110 - 125 | The aromatic carbons bearing a proton are expected in this region. |

| Aromatic Quaternary Carbons | 130 - 150 | The carbazole ring contains several quaternary carbons, including those bonded to the tert-butyl groups and the bridgehead carbons. These will be deshielded and may show weaker signals due to longer relaxation times. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to aid in the observation of quaternary carbons.

-

-

Advanced Experiments (Optional):

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups, which would be particularly useful in confirming the assignments of the aromatic C-H and tert-butyl methyl carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments can establish connectivity between protons and carbons, providing definitive structural confirmation.

-

Figure 2. Recommended workflow for NMR analysis of this compound.

II. Mass Spectrometry (MS): Predicting the Fragmentation Pattern

Mass spectrometry will confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Molecular Ion:

The molecular formula of this compound is C₂₈H₄₁N. The expected exact mass of the molecular ion [M]⁺• would be approximately 391.3239 m/z. A high-resolution mass spectrum would be crucial to confirm this elemental composition.

Predicted Fragmentation Pathways:

The fragmentation of tert-butylated aromatic compounds is well-documented. The primary fragmentation pathway is expected to be the loss of a methyl radical (•CH₃, mass = 15) from one of the tert-butyl groups to form a stable benzylic-type carbocation.

-

[M - 15]⁺: The base peak in the spectrum is likely to be at m/z 376, corresponding to the loss of a methyl radical.

-

Further Fragmentation: Subsequent fragmentation could involve the loss of isobutylene (C₄H₈, mass = 56) from the [M - 15]⁺ ion or from the molecular ion.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that will induce fragmentation and provide a characteristic fingerprint. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could also be used, particularly for high-resolution mass analysis.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. A high-resolution instrument is recommended for accurate mass measurements.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Figure 3. Predicted primary fragmentation pathways for this compound.

III. Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

The IR spectrum will reveal the presence of key functional groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~3400 | N-H Stretch | Medium, sharp |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium |

| 2960 - 2850 | Aliphatic C-H Stretch (from tert-butyl groups) | Strong |

| ~1600, ~1470 | Aromatic C=C Bending | Medium |

| ~1365 | C-H Bending (tert-butyl) | Strong |

| ~880 - 800 | Aromatic C-H Out-of-Plane Bending | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

The UV-Vis spectrum provides information about the conjugated π-system of the carbazole core.

Expected Absorption Maxima (λ_max):

Carbazole and its derivatives typically exhibit several absorption bands in the UV region corresponding to π → π* transitions. For 3,6-di-tert-butyl-9H-carbazole, absorption maxima are observed around 298 nm, 325 nm, and 343 nm. The absorption spectrum of this compound is expected to be similar, though the steric hindrance from the additional tert-butyl groups at the 1 and 8 positions may cause a slight hypsochromic (blue) or bathochromic (red) shift and may affect the fine vibrational structure of the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200 - 400 nm using a dual-beam UV-Vis spectrophotometer. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λ_max.

Conclusion and Path Forward

The comprehensive spectroscopic characterization of this compound remains an open but important task. This guide has provided a detailed predictive framework for its ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra, based on established spectroscopic principles and data from analogous compounds. For researchers in possession of this compound, the outlined experimental protocols offer a clear path to generating the much-needed experimental data.

The scientific community would greatly benefit from the public dissemination of these spectra. Such data would not only confirm the structural and electronic properties of this unique, sterically congested molecule but also provide a valuable reference for the broader fields of organic synthesis, materials science, and drug development. It is our hope that this guide will stimulate and facilitate this important analytical work.

An In-depth Technical Guide to the Synthesis and Structural Implications of 1,3,6,8-Tetra-tert-butyl-9H-carbazole

This guide provides a detailed overview of 1,3,6,8-tetra-tert-butyl-9H-carbazole, a significantly sterically hindered derivative of the carbazole heterocyclic system. The extensive substitution with bulky tert-butyl groups at the 1,3,6, and 8 positions imparts unique structural and electronic properties to the molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of highly substituted aromatic compounds.

Introduction: The Significance of Steric Hindrance in Carbazole Chemistry

Carbazole and its derivatives are a cornerstone in various fields, including medicinal chemistry, organic electronics, and materials science. The rigid, planar, and electron-rich nature of the carbazole nucleus makes it an excellent scaffold for the development of functional molecules. The introduction of bulky substituents, such as tert-butyl groups, at specific positions on the carbazole core dramatically influences its physicochemical properties. This steric hindrance can:

-

Enhance Solubility: The bulky groups disrupt intermolecular π–π stacking, which often leads to poor solubility of planar aromatic compounds.

-

Modify Electronic Properties: Steric strain can lead to distortions in the planarity of the aromatic system, thereby altering the electronic communication and energy levels within the molecule.

-

Control Reactivity: The steric bulk can shield reactive sites on the carbazole ring, allowing for selective functionalization at other positions.

-

Influence Solid-State Packing: The size and shape of the substituents play a crucial role in determining the crystal packing, which in turn affects the bulk properties of the material.

The subject of this guide, 1,3,6,8-tetra-tert-butyl-9H-carbazole, represents an extreme case of steric crowding on the carbazole framework, making its structural and chemical properties of significant scientific interest.

Synthesis of 1,3,6,8-Tetra-tert-butyl-9H-carbazole

The synthesis of 1,3,6,8-tetra-tert-butyl-9H-carbazole is achieved through a Friedel-Crafts alkylation of the parent carbazole molecule. This electrophilic aromatic substitution reaction utilizes tert-butyl chloride as the alkylating agent and a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Alkylation

The following protocol is a generalized procedure based on established methods for the tert-butylation of aromatic compounds.

Materials:

-

9H-Carbazole

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (aqueous solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with 9H-carbazole and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Anhydrous aluminum chloride is carefully added to the stirred suspension. The amount of catalyst is typically in excess of the stoichiometric requirement due to its complexation with the carbazole nitrogen.

-

Alkylation: tert-Butyl chloride is added dropwise to the reaction mixture at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the polysubstituted product.

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complexes.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1,3,6,8-tetra-tert-butyl-9H-carbazole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,3,6,8-Tetra-tert-butyl-9H-carbazole.

Crystal Structure of 1,3,6,8-Tetra-tert-butyl-9H-carbazole

The determination of the single-crystal X-ray structure of 1,3,6,8-tetra-tert-butyl-9H-carbazole, along with its diethyl ether adduct, was reported in 1991. However, the detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not publicly available in open-access databases.

Expected Structural Features and Implications

Based on the known principles of structural chemistry and the study of other sterically hindered carbazoles, several key features can be anticipated in the crystal structure of 1,3,6,8-tetra-tert-butyl-9H-carbazole:

-

Distortion from Planarity: The significant steric repulsion between the tert-butyl groups, particularly at the 1 and 8 (peri) positions, is expected to cause a substantial distortion of the carbazole ring system from its usual planarity. This would involve out-of-plane bending of the benzene rings relative to the central pyrrole ring.

-

Bond Length and Angle Alterations: The steric strain is likely to lead to elongated C-C bonds and distorted bond angles within the carbazole core to accommodate the bulky substituents.

-

Intermolecular Interactions: The bulky tert-butyl groups are expected to prevent close π–π stacking between adjacent carbazole molecules in the crystal lattice. Instead, the crystal packing would be dominated by weaker van der Waals forces and potentially C-H···π interactions.

-

"Gap" Formation: The opposing tert-butyl groups at the 1 and 8 positions create a sterically crowded pocket or "gap" around the N-H group, which would influence its hydrogen bonding capabilities and reactivity.

Conceptual Molecular Structure

Caption: 2D representation of 1,3,6,8-Tetra-tert-butyl-9H-carbazole.

Physicochemical Properties and Characterization

While the detailed crystal structure is not publicly accessible, information on the properties and characterization of related di-tert-butyl-carbazoles can provide valuable insights.

Spectroscopic Properties:

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct singlets for the tert-butyl protons and signals for the remaining aromatic protons. The chemical shifts of the aromatic protons would be influenced by the steric compression. ¹³C NMR would confirm the number of unique carbon environments.

-

UV-Vis Spectroscopy: The electronic absorption and emission spectra are expected to be blue-shifted compared to unsubstituted carbazole due to the distortion from planarity, which reduces the extent of π-conjugation.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic bands for the N-H stretching vibration, aromatic C-H stretching, and C-C vibrations of the carbazole core and the tert-butyl groups.

Applications and Future Perspectives

The unique structural features of 1,3,6,8-tetra-tert-butyl-9H-carbazole make it and its derivatives interesting candidates for several applications:

-

Host Materials for Organic Light-Emitting Diodes (OLEDs): The high steric hindrance can prevent aggregation and self-quenching of emissive guest molecules, potentially leading to improved device efficiency and stability.

-

Bulky Ligands in Catalysis: The deprotonated carbazolyl anion can act as a very bulky ligand for stabilizing reactive metal centers in catalysis.

-

Building Blocks for Supramolecular Chemistry: The well-defined shape and steric profile can be exploited in the design of complex molecular architectures.

Further research into the synthesis of derivatives of this highly hindered carbazole and a full disclosure of its crystallographic data would be highly beneficial for advancing these potential applications.

A Deep Dive into the Photophysical Properties of Sterically Hindered Carbazole Derivatives: A Technical Guide for Researchers

Introduction: The Enduring Appeal of the Carbazole Core and the Strategic Role of Steric Hindrance

The carbazole moiety, a seemingly simple heterocyclic aromatic compound, has established itself as a cornerstone in the design of advanced organic materials. Its inherent electron-rich nature, high thermal stability, and excellent hole-transporting capabilities have made it a ubiquitous building block in a diverse array of applications, from organic light-emitting diodes (OLEDs) to photovoltaics and pharmaceuticals. However, the true potential of the carbazole core is often unlocked through strategic functionalization. The introduction of bulky substituents, such as tetra-tert-butyl groups, imparts significant steric hindrance that profoundly influences the molecule's photophysical behavior and solid-state morphology. This technical guide provides an in-depth exploration of the photophysical properties of tetra-tert-butyl substituted carbazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of these fascinating molecules. We will delve into the synthetic strategies, explore the nuances of their excited-state dynamics, and provide practical, field-proven insights into their characterization.

The "Why": Causality Behind the Focus on Tert-Butyl Substitution

The decision to flank the carbazole core with bulky tert-butyl groups is a deliberate one, driven by the desire to control and fine-tune its optoelectronic properties. These sterically demanding groups serve several critical functions:

-

Suppression of Aggregation-Caused Quenching (ACQ): In the solid state, planar aromatic molecules like carbazole have a strong tendency to form π-π stacks. While beneficial for charge transport, this close packing can lead to the formation of non-emissive aggregates, a phenomenon known as ACQ, which detrimentally affects the performance of light-emitting devices. The bulky tert-butyl groups act as "molecular bumpers," preventing the carbazole cores from getting too close to each other, thereby preserving their individual emissive properties.[1]

-

Enhanced Solubility: The non-polar tert-butyl groups significantly improve the solubility of the carbazole derivatives in common organic solvents. This is a crucial practical advantage for solution-based processing techniques, which are often more cost-effective and scalable than vacuum deposition methods.

-

Modulation of Electronic Properties: While the tert-butyl groups are not strongly electron-donating or withdrawing, their presence can subtly influence the electronic structure of the carbazole core. This can lead to shifts in the absorption and emission spectra, as well as changes in the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[2][3]

-

Improved Morphological Stability: The introduction of bulky groups can lead to the formation of amorphous thin films with high glass transition temperatures (Tg). This enhanced morphological stability is critical for the longevity and reliability of organic electronic devices.

This guide will primarily focus on two key isomers: 3,6-di-tert-butylcarbazole and 1,3,6,8-tetra-tert-butylcarbazole, as they represent well-studied and highly informative examples of sterically hindered carbazoles.

Synthesis and Structural Characterization: Building the Sterically Encumbered Core

The synthesis of tert-butyl substituted carbazoles is typically achieved through a Friedel-Crafts alkylation of the parent carbazole molecule. The choice of reaction conditions, particularly the Lewis acid catalyst and the stoichiometry of the alkylating agent, is crucial for controlling the degree and position of substitution.

Protocol: Synthesis of 1,3,6,8-Tetra-tert-butylcarbazole

This protocol describes a common method for the synthesis of 1,3,6,8-tetra-tert-butylcarbazole, a highly sterically hindered derivative.

Materials:

-

Carbazole

-

Tert-butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve carbazole in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath and slowly add anhydrous aluminum chloride in portions. Stir the mixture until the catalyst is fully dissolved.

-

Alkylation: Add tert-butyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., hexane/ethanol) to yield pure 1,3,6,8-tetra-tert-butylcarbazole as a white solid.[2]

Self-Validation: The purity and identity of the synthesized compound should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The X-ray crystal structure provides the ultimate confirmation of the substitution pattern and the molecular conformation.[2]

Photophysical Properties: A Journey into the Excited State

The introduction of tert-butyl groups has a discernible, albeit often subtle, impact on the photophysical properties of the carbazole core. Understanding these effects is paramount for designing materials with specific optical and electronic characteristics.

Steady-State Absorption and Emission Spectroscopy

Steady-state absorption and fluorescence spectroscopy are the foundational techniques for characterizing the electronic transitions in these molecules.

The absorption spectra of tert-butyl substituted carbazoles in solution typically exhibit well-defined vibronic structures, characteristic of the S₀ → S₁ (π-π*) transition of the carbazole chromophore.[2][3] Compared to unsubstituted carbazole, the absorption and emission bands of tert-butyl derivatives are generally red-shifted by a few nanometers.[2] This bathochromic shift can be attributed to the slight increase in the polarizability of the molecule due to the presence of the alkyl groups.

The fluorescence spectra are often a near mirror image of the absorption spectra, indicating that the molecular geometry does not change significantly upon excitation to the S₁ state. A key parameter derived from these spectra is the Stokes shift, which is the difference in energy between the absorption and emission maxima. The Stokes shift in these molecules is typically small, reflecting the rigid nature of the carbazole core.[2]

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | Reference |

| Carbazole | n-heptane | 323, 336 | 338, 352 | ~1300 | [2] |

| 3,6-di-tert-butylcarbazole | n-heptane | 330, 344 | 345, 360 | ~1300 | [2] |

| 1,3,6,8-tetra-tert-butylcarbazole | Not specified | Not specified | Not specified | Not specified |

Solvent Effects: Probing the Excited State Polarity

The influence of solvent polarity on the absorption and emission spectra can provide valuable insights into the change in dipole moment upon electronic excitation. For many carbazole derivatives, the solvatochromic shifts are relatively small, indicating that the S₁ state has only a slightly larger dipole moment than the ground state.[3] However, in donor-acceptor substituted carbazoles, significant solvatochromism can be observed, indicative of an intramolecular charge transfer (ICT) character in the excited state.[4]

Diagram: Jablonski Diagram for a Tert-Butyl Substituted Carbazole

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a tert-butyl substituted carbazole.

Time-Resolved Spectroscopy: Unraveling the Excited-State Dynamics

While steady-state measurements provide a static picture of the electronic transitions, time-resolved techniques are essential for understanding the dynamic processes that occur after photoexcitation.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful tool for probing the excited-state absorption of transient species like singlet and triplet excitons.[5][6][7][8] In a typical TA experiment on a tert-butyl substituted carbazole, excitation with a short laser pulse populates the S₁ state. This is followed by the appearance of a broad excited-state absorption (ESA) band in the visible and near-infrared regions. The decay of this S₁ ESA signal is concomitant with the rise of a new absorption feature, which is attributed to the T₁ state, populated via intersystem crossing (ISC).[2][3]

Key Dynamic Processes:

-

Internal Conversion (IC): Following excitation to higher singlet states (Sₙ, n > 1), ultrafast internal conversion to the S₁ state typically occurs on a picosecond timescale.[2][3]

-

Intersystem Crossing (ISC): The transition from the S₁ state to the T₁ state is a key process, particularly for applications in phosphorescent OLEDs. The ISC rate is influenced by spin-orbit coupling. For carbazole and its simple alkyl derivatives, the ISC quantum yield is significant.[2][3]

-

Fluorescence Lifetime: The lifetime of the S₁ state is typically in the nanosecond range for these compounds and can be measured using time-correlated single photon counting (TCSPC) or by monitoring the decay of the S₁ ESA in TA spectroscopy.[2][3]

-

Triplet State Lifetime: The T₁ state has a much longer lifetime, often in the microsecond to millisecond range, and its decay can be monitored by the decay of the T₁-Tₙ absorption in TA spectroscopy.[2][3]

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

This protocol outlines the general steps for performing a nanosecond transient absorption experiment to study the excited-state dynamics of a tert-butyl substituted carbazole.

Instrumentation:

-

Pulsed laser system (e.g., Nd:YAG laser with an optical parametric oscillator for wavelength tuning) for excitation.

-

Broadband probe light source (e.g., Xenon arc lamp).

-

Sample holder (e.g., quartz cuvette).

-

Monochromator or spectrograph.

-

Detector (e.g., photomultiplier tube or CCD camera).

-

Digital oscilloscope for data acquisition.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the tert-butyl substituted carbazole in a spectroscopic grade solvent. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength in a 1 cm path length cuvette. Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.

-

Instrument Setup:

-

Align the pump (laser) and probe (lamp) beams so that they spatially overlap at the sample position.

-

Set the excitation wavelength to selectively excite the S₀ → S₁ transition of the carbazole derivative.

-

Set the monochromator/spectrograph to the desired probe wavelength or wavelength range.

-

-

Data Acquisition:

-

Measure the probe light intensity before (I₀) and after (I) passing through the sample.

-

Trigger the laser pulse and the data acquisition system simultaneously.

-

Record the change in absorbance (ΔA) as a function of time after the laser pulse. ΔA is calculated as -log(I/I₀).

-

Repeat the measurement at various probe wavelengths to construct the transient absorption spectrum at different time delays.

-

-

Data Analysis:

-

Analyze the decay kinetics at specific wavelengths to extract the lifetimes of the transient species (S₁ and T₁ states).

-

Globally fit the data at multiple wavelengths to a kinetic model to obtain the rate constants for the different photophysical processes.

-

Diagram: Experimental Workflow for Transient Absorption Spectroscopy

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films [ouci.dntb.gov.ua]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design of carbazole-based platinum complexes with steric hindrance for efficient organic light-emitting diodes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electrochemical Characterization of 1,3,6,8-Tetratert-butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are cornerstone molecules in the advancement of organic electronics, hole-transporting materials, and pharmaceutical agents. Their electrochemical behavior is a critical determinant of their function and stability in these applications. This technical guide provides a comprehensive exploration of the electrochemical characterization of the sterically encumbered 1,3,6,8-Tetratert-butyl-9H-carbazole. Due to the limited availability of direct experimental data for this specific tetra-substituted derivative in peer-reviewed literature, this guide establishes a robust analytical framework by first detailing the synthesis and electrochemical characterization of the closely related and well-documented 3,6-di-tert-butyl-9H-carbazole. Building upon this foundation, the guide extrapolates the expected electrochemical properties of this compound, offering insights into the profound influence of comprehensive steric hindrance on the molecule's redox behavior. This guide is intended to be a practical resource, providing not only theoretical understanding but also detailed experimental protocols and data interpretation strategies for researchers in the field.

Introduction: The Significance of Sterically Hindered Carbazoles

Carbazole, a nitrogen-containing heterocyclic aromatic compound, possesses a planar, electron-rich π-system that imparts favorable hole-transporting properties. This has led to its widespread use in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[1][2] The electrochemical stability of the carbazole core, particularly its ability to undergo reversible oxidation to a stable radical cation, is paramount to its function as a hole-transporting material.

However, unsubstituted carbazole and its less-substituted derivatives can be susceptible to dimerization and polymerization upon electrochemical oxidation at the electron-rich 3 and 6 positions.[3] This process can lead to device degradation and a loss of performance. The introduction of bulky substituents, such as tert-butyl groups, at these reactive sites provides significant steric hindrance, effectively preventing these undesirable follow-up reactions.[4] The subject of this guide, this compound, represents an extreme case of this steric protection, with all four of the most electron-rich positions on the carbazole core being blocked. This comprehensive steric shielding is expected to impart exceptional electrochemical stability to the corresponding radical cation.

Synthesis of Sterically Hindered Carbazoles

The synthesis of tert-butyl substituted carbazoles is typically achieved through a Friedel-Crafts alkylation of the parent carbazole molecule. The following protocol describes the synthesis of 3,6-di-tert-butyl-9H-carbazole, a key precursor and an important model compound for understanding the electrochemical behavior of more substituted derivatives.

Synthetic Protocol: Friedel-Crafts Alkylation for 3,6-di-tert-butyl-9H-carbazole

This protocol is adapted from established literature procedures.[4][5]

Materials:

-

9H-Carbazole

-

tert-Butyl chloride

-

Aluminum chloride (AlCl₃)

-

Chloroform (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of 9H-carbazole in anhydrous chloroform.

-

Cool the solution to 0°C in an ice bath.

-

To the stirred solution, add 1 equivalent of aluminum chloride in portions, ensuring the temperature remains at 0°C.

-

Slowly add 3-4 equivalents of tert-butyl chloride to the reaction mixture.

-

Allow the reaction to stir for 12 hours, gradually warming to room temperature.

-

Quench the reaction by carefully pouring the mixture into a beaker containing a large amount of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

To the crude residue, add concentrated sulfuric acid and stir for 24 hours at room temperature. This step helps to remove any unreacted carbazole and mono-substituted byproducts.

-

Carefully quench the sulfuric acid mixture by pouring it into a large volume of ice water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Electrochemical Characterization: A Practical Workflow

Cyclic voltammetry (CV) is the most common and informative technique for probing the redox behavior of carbazole derivatives. It provides key information about the oxidation potentials, the reversibility of the redox processes, and the stability of the generated radical cations.

Experimental Setup and Protocol for Cyclic Voltammetry

Figure 1: A schematic workflow for the electrochemical characterization of carbazole derivatives using cyclic voltammetry.

Protocol:

-

Solution Preparation: Prepare a 1-5 mM solution of the carbazole derivative in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile). The solution must also contain a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. The working electrode (e.g., glassy carbon or platinum) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE) provides a stable potential against which the working electrode potential is measured. The counter electrode (e.g., a platinum wire) completes the electrical circuit.

-

Degassing: Thoroughly degas the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry: Using a potentiostat, apply a potential sweep to the working electrode. The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Internal Standard: It is good practice to add an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to accurately reference the measured potentials.

Interpreting the Cyclic Voltammogram of 3,6-di-tert-butyl-9H-carbazole

The cyclic voltammogram of 3,6-di-tert-butyl-9H-carbazole typically exhibits a single, reversible one-electron oxidation wave.

-

Anodic Peak (Epa): This peak corresponds to the oxidation of the neutral carbazole to its radical cation.

-

Cathodic Peak (Epc): On the reverse scan, this peak corresponds to the reduction of the radical cation back to the neutral species.

-

Reversibility: A redox process is considered electrochemically reversible if the ratio of the peak currents (ipa/ipc) is close to 1 and the peak separation (ΔEp = Epa - Epc) is approximately 59/n mV at room temperature, where n is the number of electrons transferred (in this case, n=1). For sterically hindered carbazoles, the oxidation is typically a reversible process.[3]

Deriving Key Electrochemical Parameters

From the cyclic voltammogram, several important parameters can be determined:

-

Half-wave Potential (E₁/₂): This is the potential midway between the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2). It is a measure of the thermodynamic ease of the redox process.

-

Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO energy level can be estimated from the onset oxidation potential (E_onset^ox) using the following empirical formula, often referenced against the ferrocene/ferrocenium couple:

E_HOMO (eV) = -[E_onset^ox (vs Fc/Fc⁺) + 4.8]

A lower oxidation potential corresponds to a higher HOMO energy level, indicating that the molecule is more easily oxidized.

Predicted Electrochemical Properties of this compound

The Inductive Effect of Tert-Butyl Groups

The tert-butyl group is an electron-donating group through an inductive effect. The addition of two more tert-butyl groups at the 1 and 8 positions, compared to the 3,6-disubstituted analogue, will further increase the electron density on the carbazole ring system. This increased electron density will make the molecule easier to oxidize.

Prediction: The oxidation potential of this compound is expected to be lower (less positive) than that of 3,6-di-tert-butyl-9H-carbazole. This would correspond to a higher HOMO energy level.

Enhanced Steric Protection and Stability

The primary role of the tert-butyl groups in this context is steric hindrance. With the 1, 3, 6, and 8 positions all blocked, the carbazole core is exceptionally well-protected. This will have a profound effect on the stability of the radical cation formed upon oxidation.

Figure 2: The electrochemical oxidation of this compound to a stable radical cation, with subsequent dimerization reactions being sterically inhibited.

Prediction: The radical cation of this compound is expected to be highly stable. In cyclic voltammetry, this will manifest as a highly reversible redox wave, with an ipa/ipc ratio very close to 1, even at slow scan rates. The steric bulk will effectively prevent any dimerization or other follow-up chemical reactions that can occur with less substituted carbazoles.

Quantitative Data Summary and Predictions

The following table summarizes the expected electrochemical properties of this compound in comparison to its less substituted analogues.

| Compound | Oxidation Potential (E₁/₂) | HOMO Energy Level (eV) | Reversibility | Predicted Stability of Radical Cation |

| 9H-Carbazole | Higher (more positive) | Lower | Quasi-reversible to Irreversible | Low (prone to dimerization) |

| 3,6-di-tert-butyl-9H-carbazole | Intermediate | Intermediate | Reversible | High |

| This compound | Lower (less positive) | Higher | Highly Reversible | Very High |

Applications and Future Directions

The predicted electrochemical properties of this compound make it a highly attractive candidate for a range of applications:

-

Hole-Transporting Materials: Its low oxidation potential and the exceptional stability of its radical cation suggest it could be an excellent hole-transporting material in organic electronic devices, potentially leading to enhanced device longevity and efficiency.[1][2]

-

Host Materials for Phosphorescent OLEDs: The high triplet energy expected from the non-conjugated, bulky substituents makes it a promising host material for phosphorescent emitters.

-

Redox-Active Probes: The well-defined and stable redox behavior could be exploited in the development of electrochemical sensors.

-

Building Block for Novel Materials: This highly stable carbazole derivative can serve as a robust building block for the synthesis of more complex functional materials, including polymers and dendrimers.[6]

Future research should focus on the experimental validation of the predicted electrochemical properties of this compound. Detailed studies employing cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry would provide invaluable data to confirm its oxidation potential, radical cation stability, and electronic structure. Furthermore, the synthesis and characterization of polymers and other advanced materials incorporating this highly stable carbazole unit will undoubtedly open up new avenues in materials science and organic electronics.

References

Thermal stability of 1,3,6,8-Tetratert-butyl-9H-carbazole

An In-depth Technical Guide to the Thermal Stability of 1,3,6,8-Tetratert-butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of this compound, a sterically hindered carbazole derivative of significant interest in materials science and pharmaceutical development. By leveraging established analytical techniques and drawing upon data from structurally related compounds, this document offers a robust framework for understanding and evaluating the thermal properties of this molecule.

Introduction: The Significance of Steric Hindrance in Carbazole Derivatives

Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.[1][2] The introduction of bulky substituents, such as tert-butyl groups, at the 1, 3, 6, and 8 positions of the carbazole core creates a highly sterically hindered environment. This steric shielding is known to enhance the thermal and morphological stability of the molecule by restricting intermolecular interactions and protecting the carbazole core from oxidative and thermal degradation.[1][2] For applications in organic electronics, such as organic light-emitting diodes (OLEDs), and in the development of robust pharmaceutical intermediates, high thermal stability is a critical parameter for ensuring long-term operational stability and shelf-life.[3][4]

Assessing Thermal Stability: A Dual-Pronged Approach

The thermal stability of this compound is best characterized by a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss as a function of temperature and the energetic changes associated with phase transitions, respectively.[5][6]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] This technique is invaluable for determining the onset temperature of decomposition, which is a key indicator of thermal stability.[5]

A standardized TGA protocol, adhering to principles outlined in ASTM E1131 and ISO 11358, is crucial for obtaining reproducible data.[5][6]

-

Sample Preparation: A small sample (typically 5-10 mg) of this compound is accurately weighed into an inert TGA crucible (e.g., alumina).[8]

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, typically defined as the temperature at which 5% mass loss occurs (Td5%).

References

- 1. Effects of variation in phenylpyridinyl and di- tert -butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneabl ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00499J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. infinitalab.com [infinitalab.com]

- 7. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

- 8. epfl.ch [epfl.ch]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Introduction: The Significance of Sterically Hindered Carbazoles in Photophysics

An In-Depth Technical Guide to the Quantum Yield of 1,3,6,8-Tetratert-butyl-9H-carbazole Derivatives

Carbazole and its derivatives are a cornerstone in the field of materials science and organic electronics, prized for their robust electronic and photophysical properties, including strong luminescence and effective charge-transport capabilities.[1] These characteristics make them exemplary candidates for a wide array of applications, from the emissive and hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) to fluorescent probes for bioimaging.[1][2] The versatility of the carbazole core, which allows for straightforward chemical modification at multiple positions, enables the precise tuning of its photophysical behavior to meet the demands of specific applications.[1][2]

This guide focuses on a particularly important subclass: this compound and its derivatives. The introduction of bulky tert-butyl groups at the 1,3,6, and 8 positions is a strategic design choice. These groups provide significant steric hindrance, which enhances the solubility of the compounds and, crucially, inhibits intermolecular interactions that often lead to aggregation-caused quenching of fluorescence.[2] This structural feature is paramount for achieving high photoluminescence quantum yields (PLQY) in both solution and solid states.

The photoluminescence quantum yield (ΦF) is a critical metric that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[3][4] A high PLQY is indispensable for applications requiring bright and efficient light emission. This guide provides a comprehensive exploration of the synthesis, photophysical properties, and the critical factors governing the quantum yield of this compound derivatives, along with a detailed protocol for its accurate measurement.

Synthesis of the this compound Core

The foundational structure, this compound, is typically synthesized via a Friedel-Crafts alkylation reaction. This method involves the reaction of the parent carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).[5] The bulky tert-butyl groups are directed to the 1,3,6, and 8 positions due to the electronic and steric influences of the carbazole ring system.

Experimental Protocol: Synthesis of this compound

Causality: The use of a strong Lewis acid like AlCl3 is essential to generate the tert-butyl carbocation electrophile from tert-butyl chloride, which then attacks the electron-rich carbazole ring. The reaction is typically performed at a low temperature to control the reactivity and selectivity of the alkylation.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve carbazole in a suitable solvent such as chloroform.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add tert-butyl chloride to the solution.

-

Catalyst Introduction: Slowly and portion-wise, add aluminum chloride (AlCl3) to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.[5]

-

Reaction Progression: Allow the mixture to stir for several hours (e.g., 12 hours) while gradually warming to room temperature to ensure the reaction proceeds to completion.[5]

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing ice water. This deactivates the AlCl3 catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer using dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Caption: Workflow for the synthesis of the core structure.

Factors Governing the Quantum Yield of Carbazole Derivatives

The photoluminescence quantum yield is not an intrinsic, immutable property but is highly sensitive to a variety of internal and external factors. Understanding these factors is key to designing and utilizing carbazole derivatives with optimal emissive properties.

Internal Factors (Molecular Structure)

-

Substituent Effects: The electronic nature of substituents on the carbazole core profoundly impacts the PLQY. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can diminish or completely quench it.[6] These groups can modulate the intramolecular charge transfer (ICT) characteristics of the excited state, which directly affects the balance between radiative (fluorescence) and non-radiative decay pathways.[1]

-

Structural Rigidity: Molecules with a rigid, planar structure tend to have higher quantum yields.[7] The bulky tert-butyl groups in this compound derivatives contribute to this by restricting bond rotations. Non-radiative energy loss can occur through molecular vibrations and rotations; by minimizing these, a greater fraction of the absorbed energy is channeled into light emission.[8][9]

-

Excited State Dynamics: Upon photoexcitation, a molecule can return to the ground state via several pathways. Fluorescence competes with non-radiative processes like internal conversion and intersystem crossing (ISC) to a triplet state.[10] For many carbazole derivatives, ISC can be a significant deactivation pathway, populating a long-lived triplet state.[10] However, advanced molecular design can harness these triplet states through mechanisms like Thermally Activated Delayed Fluorescence (TADF) and Triplet-Triplet Annihilation (TTA) to generate additional "delayed" fluorescence, thereby significantly enhancing the overall quantum efficiency.[11][12][13][14] In TADF, a small energy gap between the singlet and triplet excited states allows for reverse intersystem crossing from the triplet state back to the singlet state, from which fluorescence can occur.[15][16]

External (Environmental) Factors

-

Solvent: The polarity of the solvent can stabilize or destabilize the excited state, altering the rates of non-radiative decay.[9][17] Many carbazole derivatives exhibit solvatochromism, where their emission color and intensity change with solvent polarity.

-

Temperature: An increase in temperature typically leads to a decrease in quantum yield.[7] Higher temperatures increase the frequency of collisions between the fluorescent molecule and solvent molecules, providing an efficient pathway for non-radiative energy loss as heat.[7][8]

-

Concentration: At high concentrations, fluorescent molecules can interact with each other in the ground or excited state, leading to self-quenching and a reduction in quantum yield.[8] The steric bulk of the tert-butyl groups helps to mitigate this effect by keeping the chromophores separated.

-

Presence of Quenchers: Dissolved oxygen is a common quencher of fluorescence as its paramagnetic nature can promote intersystem crossing to the triplet state, thereby reducing the fluorescence intensity.[7][10]

Caption: Key factors influencing photoluminescence quantum yield.

Quantitative Data of Carbazole Derivatives

The photophysical properties of carbazole derivatives can be finely tuned by altering their chemical structure. The following table provides a comparative summary of representative data for different classes of carbazole derivatives.

| Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| Substituted 3,6-di-tert-butyl-9H-carbazoles | ~350-400 | ~400-600 | High | [18] |

| tert-butylphenyl carbazole derivatives | N/A | N/A | 0.54 - 0.77 | [19] |

| 3,6-di-tert-butylcarbazole in various solvents | N/A | N/A | Triplet quantum yield: 0.51 - 0.56 | [10] |

| Benzene with di-tert-butyl-carbazolyl substituents | N/A | N/A | Up to 0.33 (solid state) | [20] |

| 3,3'-linked carbazole derivatives | N/A | N/A | Up to 0.98 | [21] |

Experimental Determination of Photoluminescence Quantum Yield

The absolute method, employing an integrating sphere, is the most accurate and reliable technique for determining the PLQY.[3][22] This method directly compares the number of photons emitted by the sample to the number of photons it absorbs, eliminating the need for reference standards which can be a source of error.[4][22]

Protocol: Absolute PLQY Measurement

Self-Validation: This protocol is self-validating because it directly measures all emitted and unabsorbed photons, providing a closed system for calculation. The comparison of spectra with and without the sample allows for precise quantification of absorbed photons.

-

Instrumentation Setup:

-

Utilize a spectrofluorometer equipped with an integrating sphere. The sphere's interior is coated with a highly reflective, diffuse material (e.g., Spectralon®) to ensure that all emitted light is scattered and collected.[3][23]

-

Use a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) for excitation. The excitation wavelength should be one at which the sample absorbs strongly.[3]

-

-

Sample Preparation:

-

Dissolve the carbazole derivative in a spectroscopic grade solvent to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize re-absorption effects.[1]

-

Place the solution in a quartz cuvette.

-

-

Measurement Sequence:

-

Measurement A (Blank): Place a cuvette containing only the pure solvent inside the integrating sphere. Record the spectrum of the excitation light as it scatters within the sphere. This measures the instrument response and lamp profile (La).

-

Measurement B (Sample Scatter): Place the cuvette with the sample solution inside the sphere. Record the spectrum of the unabsorbed excitation light as it scatters. This measures the light that is not absorbed by the sample (Lc).

-

Measurement C (Sample Emission): Excite the sample at the chosen wavelength and record the photoluminescence emission spectrum (Ec). The measurement range should cover the entire emission profile of the sample.

-

-

Data Analysis and Calculation:

-

The number of photons absorbed by the sample is proportional to the integrated area of the excitation peak from the blank measurement minus the integrated area of the excitation peak from the sample scatter measurement (∫La - ∫Lc).

-

The number of photons emitted is proportional to the integrated area of the sample's emission spectrum (∫Ec).

-

The absolute quantum yield (ΦF) is calculated using the following equation:

ΦF = (Integrated Emission of Sample) / (Integrated Excitation of Blank - Integrated Excitation of Sample)

ΦF = ∫Ec / (∫La - ∫Lc)

-

Caption: Workflow for absolute photoluminescence quantum yield measurement.

Conclusion and Future Outlook

This compound derivatives represent a class of high-performance fluorophores whose utility is fundamentally linked to their high quantum yields. The strategic placement of bulky tert-butyl groups provides steric protection that enhances solubility and crucially suppresses non-radiative decay pathways, leading to brilliant emission in both solution and the solid state. The quantum yield of these materials is a complex interplay of their intrinsic molecular structure and their external environment.

The continued development of these sterically hindered carbazoles is vital for advancing organic electronics. High PLQY is a prerequisite for efficient OLEDs, where these compounds can serve as stable and bright blue emitters or as hosts for other emissive dopants.[2][24][25][26] Future research will undoubtedly focus on synthesizing novel derivatives with quantum yields approaching unity, exploring their potential in advanced applications such as triplet-triplet annihilation upconversion and as sensitive fluorescent sensors. The robust methodologies for PLQY determination outlined in this guide will remain an essential tool for validating the performance of these next-generation materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. horiba.com [horiba.com]

- 5. rsc.org [rsc.org]

- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. reddit.com [reddit.com]

- 10. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]

- 11. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Triplet-triplet annihilation - Wikipedia [en.wikipedia.org]

- 15. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantum yield - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. epubl.ktu.edu [epubl.ktu.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]

- 24. journals.uran.ua [journals.uran.ua]

- 25. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]